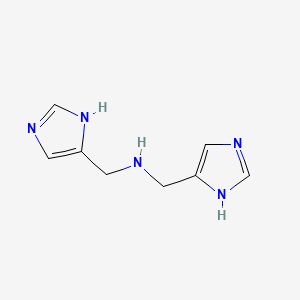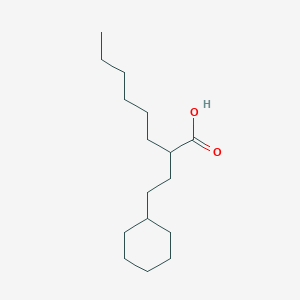
1-(|A-D-ribofuranosyl)-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a naturally occurring compound found in trace amounts in foods such as milk and yeast . Nicotinamide riboside functions as a precursor to nicotinamide adenine dinucleotide, a coenzyme found in every cell in the body that is involved in numerous biological processes . This compound has gained significant attention due to its potential health benefits and its role in increasing nicotinamide adenine dinucleotide levels in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinamide riboside can be synthesized from commercially available nicotinamide riboside chloride. One efficient method involves the reduction of nicotinamide riboside chloride in the presence of sodium dithionate as a reducing agent. This reaction is carried out in water at room temperature under anaerobic conditions, achieving a 55% isolation yield . The purified compound can be obtained using common column chromatography .
Industrial Production Methods: Industrial production of nicotinamide riboside often involves the alkylation of nicotinamide with a 1-chloro-D-ribofuranose derivative . This method allows for the scalable production of nicotinamide riboside and its related compounds.
Chemical Reactions Analysis
Types of Reactions: Nicotinamide riboside undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced to 1,4-dihydronicotinamide riboside using sodium dithionate .
Common Reagents and Conditions:
Oxidation: Nicotinamide riboside can be oxidized in the presence of oxygen.
Reduction: Sodium dithionate is commonly used as a reducing agent.
Substitution: Alkylation reactions with 1-chloro-D-ribofuranose derivatives are used for substitution reactions.
Major Products: The major products formed from these reactions include 1,4-dihydronicotinamide riboside and other nicotinamide riboside derivatives .
Scientific Research Applications
Nicotinamide riboside has numerous scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of nicotinamide adenine dinucleotide and its derivatives.
Biology: Nicotinamide riboside plays a crucial role in cellular metabolism and energy production.
Medicine: It has been studied for its potential therapeutic effects in treating cardiovascular, neurodegenerative, and metabolic disorders.
Mechanism of Action
Nicotinamide riboside is efficiently absorbed by cells and converted into nicotinamide adenine dinucleotide . Unlike other forms of vitamin B3, nicotinamide riboside is not converted into nicotinamide during the absorption process. This enables it to directly enter the nicotinamide adenine dinucleotide biosynthesis pathway, leading to an increase in cellular nicotinamide adenine dinucleotide levels . Nicotinamide adenine dinucleotide supports various cellular processes, including energy production, DNA repair, and regulation of the sleep/wake cycle .
Comparison with Similar Compounds
Nicotinamide: Another form of vitamin B3 that is converted into nicotinamide adenine dinucleotide.
Nicotinamide mononucleotide: A precursor to nicotinamide adenine dinucleotide that is similar to nicotinamide riboside in its function.
Nicotinamide riboside stands out due to its efficient absorption and direct conversion to nicotinamide adenine dinucleotide, making it a valuable compound for various health applications .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEBZPBDRKPWTD-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O5+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862647 |
Source


|
| Record name | 3-Carbamoyl-1-pentofuranosylpyridin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-5-hydroxy-7-methyl-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B12814345.png)










